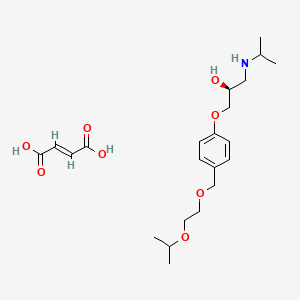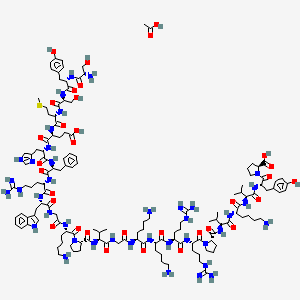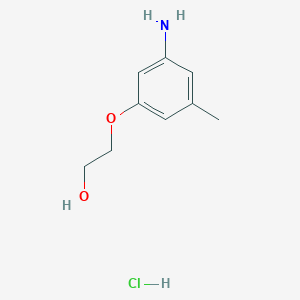
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride
Vue d'ensemble
Description
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride, also known as 4-AMPT, is a synthetic compound that has recently been studied for its potential to act as a pharmacological agent. 4-AMPT has been shown to have a variety of effects on biochemical and physiological processes in both in vitro and in vivo studies. In
Applications De Recherche Scientifique
Drug Discovery
Triazoles, including the 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, triazoles play a significant role due to their strong dipole moment . This makes the substituted 1,2,3-triazole motif structurally resembling to the amide bond .
Supramolecular Chemistry
Triazoles are used in supramolecular chemistry because of their hydrogen bonding ability . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Bioconjugation
Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is particularly useful in creating new biomaterials and drug delivery systems .
Fluorescent Imaging
Triazoles are used in fluorescent imaging, a technique used in biological research to visualize cells and tissues . They can be used to create fluorescent probes that bind to specific targets in biological samples .
Materials Science
In materials science, triazoles are used due to their unique properties . They can be used to create new materials with improved properties .
Anticancer Activity
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . For example, compound 10ec induced the apoptosis of BT-474 cells .
Propriétés
IUPAC Name |
4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.2ClH/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5;;/h2-4H,1H3,(H2,9,11)(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCUEIXCRFGQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=NC=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)


![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)

![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)
